molecular formula C16H27NO7 B062902 Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate CAS No. 192314-71-9

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No.: B062902
CAS No.: 192314-71-9
M. Wt: 345.39 g/mol
InChI Key: WEDVERRTEUYROC-NSHDSACASA-N
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Description

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate is a compound that features prominently in organic chemistry, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the protection of amino acids using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid derivatives .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA, oxalyl chloride in methanol.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include the deprotected amino acids or substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate primarily involves the protection and deprotection of amine groups. The Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-5-oxopentanoate: Lacks the Boc protecting groups, making it more reactive.

    Methyl (2S)-2-(tert-butoxycarbonyl)amino-5-oxopentanoate: Contains only one Boc group, offering different reactivity and protection levels.

Uniqueness

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate is unique due to the presence of two Boc protecting groups, providing enhanced stability and selectivity in chemical reactions compared to similar compounds with fewer or no Boc groups .

Properties

IUPAC Name

methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO7/c1-15(2,3)23-13(20)17(14(21)24-16(4,5)6)11(9-8-10-18)12(19)22-7/h10-11H,8-9H2,1-7H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDVERRTEUYROC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCC=O)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CCC=O)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450653
Record name Methyl N,N-bis(tert-butoxycarbonyl)-5-oxo-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192314-71-9
Record name Methyl N,N-bis(tert-butoxycarbonyl)-5-oxo-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Reactant of Route 2
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
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Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Reactant of Route 4
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Reactant of Route 5
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Reactant of Route 6
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Customer
Q & A

Q1: What makes Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate a useful starting material for synthesizing complex molecules?

A1: This compound possesses two key functionalities that make it valuable in organic synthesis:

  • The aldehyde group (-CHO): This group is highly reactive and can undergo various transformations like Wittig reactions [, , ]. This allows for the introduction of carbon chains with specific lengths and functionalities.

Q2: Can you give a specific example of how this compound is utilized to synthesize a specific α-amino acid?

A2: One example from the research [] describes the synthesis of (S)-α-amino oleic acid. this compound undergoes a series of reactions including:

    Q3: How does the length of the side chain in the synthesized α-amino acids get determined?

    A3: The length of the side chain is controlled by the specific reagents used in the reactions with this compound. For example, in the Wittig reaction, the length of the carbon chain in the ω-trityloxy alkylidene triphenylphosphoranes will dictate the final side chain length in the synthesized α-amino acid [, ]. Similarly, different starting alkanediols or dibromides will lead to varying side chain lengths [].

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